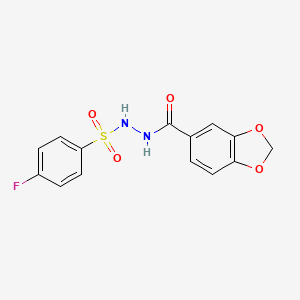

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide

Descripción

N'-(1,3-Benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide (CAS: 866138-29-6, Molecular Formula: C₁₄H₁₁FN₂O₅S, Molecular Weight: 338.32 g/mol) is a sulfonohydrazide derivative featuring a 1,3-benzodioxole moiety linked via a carbonyl group to a 4-fluorobenzenesulfonohydrazide backbone . This compound is of interest in medicinal chemistry due to structural similarities with bioactive sulfonohydrazides, which are known for antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

N'-(4-fluorophenyl)sulfonyl-1,3-benzodioxole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O5S/c15-10-2-4-11(5-3-10)23(19,20)17-16-14(18)9-1-6-12-13(7-9)22-8-21-12/h1-7,17H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENRELHJMLIKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146715 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085843 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866138-29-6 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866138-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[(4-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are known to target microtubules and their component protein, tubulin.

Mode of Action

Actividad Biológica

N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide is C14H11FN2O5S. The compound features a benzodioxole moiety, a fluorobenzene sulfonamide group, and a hydrazide functional group, which contribute to its biological activity.

-

Inhibition of Tyrosine Kinases :

- The compound has shown potential as an inhibitor of Src family kinases (SFKs), which are critical in cancer progression. Studies indicate that compounds with similar structures exhibit high selectivity for SFKs over other protein kinases, suggesting that N'-(1,3-benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide may also possess this characteristic .

- Antitumor Activity :

Pharmacokinetics

The pharmacokinetic profile of related benzodioxole derivatives indicates favorable absorption and distribution characteristics. These compounds often exhibit prolonged half-lives and significant oral bioavailability, which are crucial for therapeutic applications .

Case Study 1: In Vivo Efficacy

A study evaluated the antitumor efficacy of a structurally similar compound in a c-Src-transfected 3T3-fibroblast xenograft model. Results demonstrated that treatment with the compound led to a significant reduction in tumor growth and an increase in survival rates compared to control groups .

Case Study 2: Selectivity for SFKs

Research focusing on the selectivity of similar compounds for SFKs revealed that they effectively inhibited these kinases at low nanomolar concentrations while sparing other kinases. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H11FN2O5S |

| CAS Number | 866138-29-6 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variations :

- 4-Fluorobenzenesulfonohydrazide Derivatives: Compound 24b (): A phthalazine derivative with a 4-fluorobenzenesulfonohydrazide moiety (C₂₀H₁₄F₃N₃O₃S, MW: 433.40 g/mol). It exhibited potent cytotoxic activity against HepG-2 cells (IC₅₀: 3.87 mg/mL), outperforming unsubstituted analogs . Compound 8e (): A quinoline-3-carbaldehyde hydrazone (C₁₈H₁₃FN₆O₂S, MW: 396.40 g/mol) synthesized via condensation of 4-fluorobenzenesulfonohydrazide with a triazole-substituted quinoline. Yield: 38%, m.p.: 184–186°C. IR data confirmed tautomerism (absence of S-H stretch, νC=S at 1247–1255 cm⁻¹) .

- Benzodioxole-Containing Derivatives: 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazides (): Derivatives with varying aryl groups (e.g., methyl, nitro) demonstrated antibacterial activity, suggesting the benzodioxole enhances lipophilicity and target binding .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.